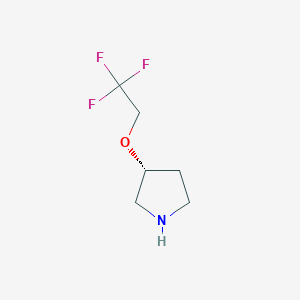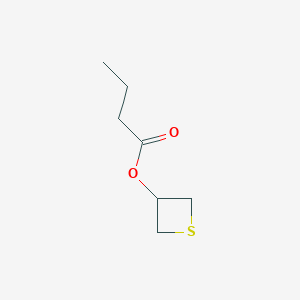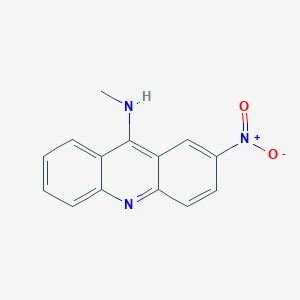
N-Methyl-2-nitroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-nitroacridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material sciences, and photophysics. Acridine derivatives have been extensively studied for their biological activities, including anti-cancer, anti-bacterial, and anti-protozoal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by N-methylation. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and methylation processes. The use of mechanochemical methods, such as ball milling, has been reported to be efficient and environmentally friendly. This method allows for solvent-free synthesis, reducing the environmental impact and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-2-nitroacridin-9-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 9-position of the acridine ring.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution: Reagents such as aromatic amines can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is N-Methyl-2-aminoacridin-9-amine.
Substitution: Various substituted acridine derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-2-nitroacridin-9-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.
Industry: Utilized in the development of materials with photophysical properties.
Mécanisme D'action
The mechanism of action of N-Methyl-2-nitroacridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions . The compound may also interact with DNA repair enzymes, further inhibiting cellular processes .
Comparaison Avec Des Composés Similaires
- Acriflavine
- Proflavine
- Quinacrine
- Thiazacridine
- Azacridine
Comparison: N-Methyl-2-nitroacridin-9-amine is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and disrupt biological processes. Compared to other acridine derivatives, it may offer improved selectivity and potency in targeting cancer cells .
Propriétés
Numéro CAS |
56809-13-3 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
N-methyl-2-nitroacridin-9-amine |
InChI |
InChI=1S/C14H11N3O2/c1-15-14-10-4-2-3-5-12(10)16-13-7-6-9(17(18)19)8-11(13)14/h2-8H,1H3,(H,15,16) |
Clé InChI |
NNTRXZYGSOHGKB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
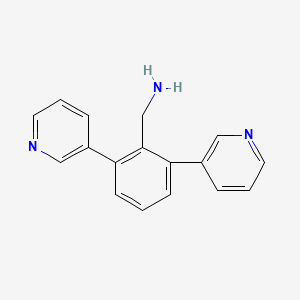
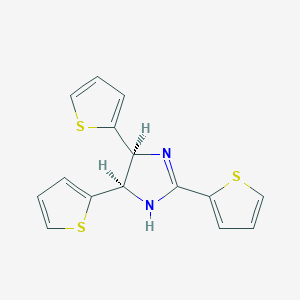
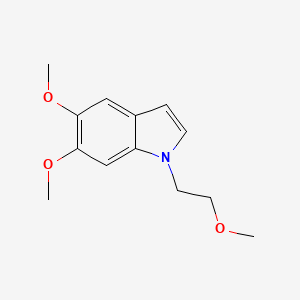
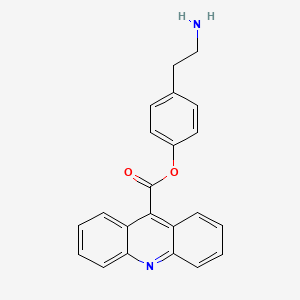

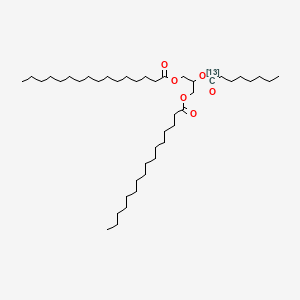
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)

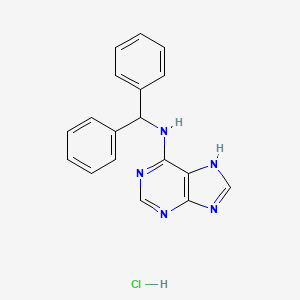
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
